molecular formula C22H13F2N3OS2 B2580218 N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 922599-65-3

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2580218
CAS No.: 922599-65-3
M. Wt: 437.48
InChI Key: DDXGYJSHUHRRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a complex organic compound characterized by the presence of benzothiazole rings and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of fluorine atoms and the benzyl group. Common reagents used in these reactions include benzothiazole derivatives, fluorinating agents, and benzyl halides. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols; often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or imaging agent.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
  • N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Uniqueness

Compared to similar compounds, N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is unique due to its specific arrangement of benzothiazole rings and the presence of two fluorine atoms

Properties

IUPAC Name

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3OS2/c23-14-10-15(24)19-18(11-14)30-22(26-19)27(12-13-6-2-1-3-7-13)21(28)20-25-16-8-4-5-9-17(16)29-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXGYJSHUHRRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.